![molecular formula C8H18N2Na2O6S2+2 B11828531 Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid](/img/structure/B11828531.png)
Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid is a chemical compound known for its buffering capabilities. It is commonly used in biological and biochemical research due to its ability to maintain stable pH levels in solutions. The compound is characterized by its molecular formula C₈H₁₈N₂O₆S₂Na₂ and a molecular weight of 332.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid typically involves the reaction of piperazine with ethylene sulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then neutralized with sodium hydroxide to obtain the disodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid primarily undergoes substitution reactions due to the presence of reactive sulfonic acid groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and sulfonyl chlorides. The reactions are typically carried out in an aqueous medium at a controlled pH.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives, while oxidation reactions can produce sulfonic acid derivatives .
Scientific Research Applications
Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid is widely used in various scientific research fields:
Chemistry: It serves as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: It is used in cell culture media to provide a stable environment for cell growth and proliferation.
Medicine: The compound is utilized in pharmaceutical formulations to enhance the stability and efficacy of drugs.
Mechanism of Action
The buffering action of disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid is attributed to its ability to donate or accept protons, thereby maintaining the pH of the solution. The sulfonic acid groups in the compound can undergo ionization, which helps in stabilizing the pH. The molecular targets and pathways involved in its buffering action are primarily related to its interaction with hydrogen ions in the solution .
Comparison with Similar Compounds
Similar Compounds
Piperazine-N,N’-bis(2-ethanesulfonic acid): Another buffering agent with similar properties but different molecular structure.
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid:
Uniqueness
Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid is unique due to its specific molecular structure, which provides distinct buffering properties. Its ability to maintain stable pH levels over a wide range of conditions makes it particularly valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C8H18N2Na2O6S2+2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid |
InChI |
InChI=1S/C8H18N2O6S2.2Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;/h1-8H2,(H,11,12,13)(H,14,15,16);;/q;2*+1 |
InChI Key |
GMHSTJRPSVFLMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


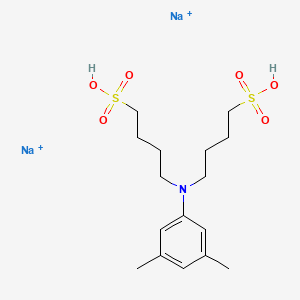
![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11828457.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B11828473.png)
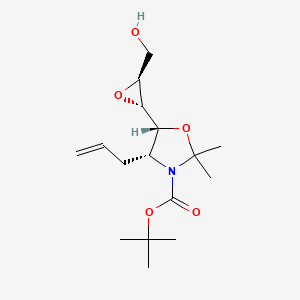
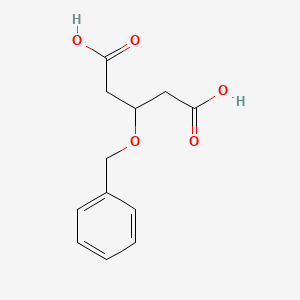
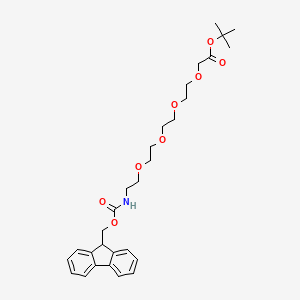



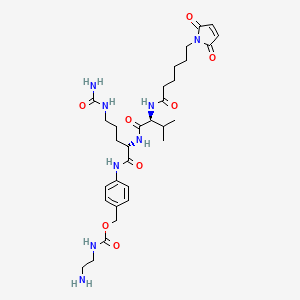


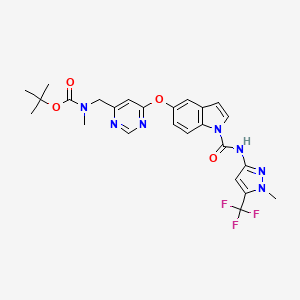
![(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11828530.png)
